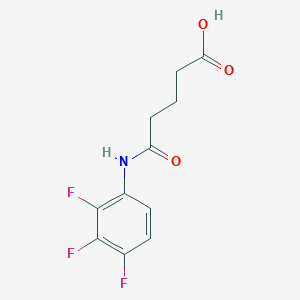

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid

CAS No.: 256955-24-5

Cat. No.: VC7044421

Molecular Formula: C11H10F3NO3

Molecular Weight: 261.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256955-24-5 |

|---|---|

| Molecular Formula | C11H10F3NO3 |

| Molecular Weight | 261.2 |

| IUPAC Name | 5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |

| Standard InChI | InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |

| Standard InChI Key | QYPLVHQMFCGEPZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 256955-24-5 |

| IUPAC Name | 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |

| Molecular Formula | C₁₁H₁₀F₃NO₃ |

| Molecular Weight | 261.20 g/mol |

| SMILES | C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |

| InChIKey | QYPLVHQMFCGEPZ-UHFFFAOYSA-N |

| PubChem CID | 670672 |

The compound’s structure combines lipophilic fluorine atoms with polar functional groups, a design strategy often employed to enhance membrane permeability in drug candidates.

Structural Characteristics and Molecular Properties

The molecule’s architecture features two critical regions:

-

Trifluoroaniline Core: The 2,3,4-trifluorophenyl group contributes significant electronegativity and steric bulk, potentially influencing binding interactions with biological targets.

-

Pentanoic Acid Chain: A five-carbon chain with a ketone group at position 5 and a terminal carboxylic acid, enabling hydrogen bonding and ionic interactions.

Electronic and Steric Effects

-

Fluorine Substitution: The three fluorine atoms at positions 2, 3, and 4 on the phenyl ring induce strong electron-withdrawing effects, altering the aromatic system’s electronic density. This modification may enhance metabolic stability compared to non-fluorinated analogs.

-

Amide Linkage: The carbamoyl group (-NH-C(=O)-) bridges the aromatic and aliphatic components, providing rotational flexibility while maintaining planarity at the amide bond.

Synthesis and Manufacturing Processes

The synthesis of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid typically follows a two-step protocol:

Step 1: Formation of the Amide Bond

2,3,4-Trifluoroaniline reacts with a γ-ketopentanoic acid derivative (e.g., ethyl 5-oxopentanoate) under coupling conditions. Common reagents include:

-

Carbodiimides (e.g., DCC or EDCI) for activating the carboxylic acid

-

N-Hydroxysuccinimide (NHS) to facilitate amide bond formation

Step 2: Hydrolysis of the Ester Group

The ethyl ester intermediate undergoes basic hydrolysis (e.g., NaOH in aqueous ethanol) to yield the free carboxylic acid.

Key Characterization Data:

-

¹H NMR: Signals at δ 2.50–2.58 ppm (m, 2H, CH₂ adjacent to ketone) and δ 3.03–3.09 ppm (m, 2H, CH₂ adjacent to amide) confirm the aliphatic chain.

-

Mass Spectrometry: A molecular ion peak at m/z 261.20 aligns with the molecular weight.

Physicochemical Properties and Stability

While experimental solubility data remain unpublished, computational predictions suggest:

-

LogP (Octanol-Water): ~1.79 (moderate lipophilicity)

-

Topological Polar Surface Area (TPSA): 54.37 Ų, indicating moderate polarity.

Stability Considerations

-

The compound is stable under ambient storage conditions but may degrade under strong acidic or basic environments due to hydrolysis of the amide bond.

| Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | Fluorinated amides inhibit penicillin-binding proteins |

| Anticancer | Inhibition of kinase enzymes | Similar trifluoroaniline compounds target EGFR |

| Anti-inflammatory | COX-2 enzyme modulation | Carboxylic acid moieties in NSAIDs |

The trifluoroaniline group’s ability to enhance blood-brain barrier permeability suggests potential CNS applications.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Peaks at δ 172–175 ppm (carbonyl carbons) and δ 110–150 ppm (aromatic carbons with fluorine coupling).

High-Resolution Mass Spectrometry (HRMS)

-

Observed [M+H]⁺ ion at m/z 262.08 (calculated 262.06 for C₁₁H₁₁F₃NO₃).

Applications in Pharmaceutical Research

-

Prodrug Development: The carboxylic acid group serves as a site for esterification, enabling targeted drug delivery.

-

Enzyme Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in kinases.

Future Research Directions

-

Solubility Profiling: Systematic studies in aqueous and organic solvents.

-

In Vitro Screening: Antibacterial, anticancer, and antiviral assays.

-

Structural Optimization: Modifications to the pentanoic acid chain for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume